molecular formula C9H15NO2 B12281558 (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

Cat. No.: B12281558
M. Wt: 169.22 g/mol
InChI Key: WLSWKHIKVUKXAW-WCTZXXKLSA-N
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Description

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid is a chiral bicyclic compound of significant interest in medicinal chemistry and chemical biology research. This stereochemically defined building block has a molecular weight of 169.22 and the CAS Registry Number 61425-08-9 . The rigid, three-dimensional bicyclo[2.2.2]octane scaffold serves as a versatile core structure for developing novel pharmacologically active molecules. This specific stereoisomer is valuable for creating conformationally constrained peptide mimetics and bioactive compounds, where its defined spatial orientation can be used to explore specific interactions with biological targets. The compound contains both carboxylic acid and amine functional groups, making it a versatile bifunctional synthon that can be selectively incorporated into more complex molecular architectures . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and disposal in accordance with all applicable local and national regulations.

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid

InChI

InChI=1S/C9H15NO2/c10-8-4-5-1-2-6(8)3-7(5)9(11)12/h5-8H,1-4,10H2,(H,11,12)/t5-,6-,7-,8-/m1/s1

InChI Key

WLSWKHIKVUKXAW-WCTZXXKLSA-N

Isomeric SMILES

C1C[C@@H]2C[C@H]([C@H]1C[C@H]2C(=O)O)N

Canonical SMILES

C1CC2CC(C1CC2C(=O)O)N

Origin of Product

United States

Preparation Methods

Synthesis via Asymmetric Diels-Alder Cycloaddition

A microwave-assisted asymmetric Diels-Alder reaction provides a stereoselective route to enantiopure (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid. This method leverages 1-(benzyloxycarbonylamino)cyclohexadiene as the diene and chiral acrylate esters as dienophiles.

Key Steps :

  • Reaction Setup :
    • Substrates : (R)-4-(3-hydroxy-4,4-dimethyl-2-oxopyrrolidin-1-yl)benzoic acid benzyl ester (dienophile) and 1-(benzyloxycarbonylamino)cyclohexadiene (dienophile).
    • Conditions : Solvent-free, microwave irradiation (91% yield, 90% facial selectivity).
  • Stereochemical Control :
    • The endo transition state dominates, guided by double chiral induction from the diene and dienophile.
    • Post-cycloaddition, hydrogenation or deprotection yields the target amino acid.

Data Table :

Parameter Value
Yield 91% (cycloadduct)
Facial Selectivity 90%
Endo Selectivity 67%
Reaction Time 15–30 minutes (microwave)

This method achieves high enantiopurity and avoids traditional chromatographic purification.

Enantioselective Ring-Closing via γ-Lactone Intermediates

Another approach involves stereoselective functionalization of endo-3-aminobicyclo[2.2.2]oct-5-ene-2-carboxylic acid derivatives. This route accesses bridgehead amino acids with defined stereochemistry.

Key Steps :

  • Intermediate Preparation :
    • Protected Amine : N-Boc or N-Cbz derivatives of 3-aminobicyclooctene.
    • Lactonization : γ-Lactone formation via intramolecular esterification.
  • Reduction and Functionalization :
    • Reduction : LiAlH4 or NaBH4 reduces lactones to diols.
    • Amination : Introduces amino groups at specific bridgehead positions.

Challenges :

  • Steric hindrance from the bicyclic scaffold requires careful optimization of reaction conditions.
  • Competing side reactions (e.g., epoxide formation) necessitate mild reagents.

Catalytic Asymmetric Synthesis with Salen-Metal Complexes

While primarily used for catalysis, salen-metal complexes derived from cis-2,5-diaminobicyclo[2.2.2]octane enable indirect access to chiral intermediates. This method highlights the scaffold’s utility in asymmetric catalysis.

Key Steps :

  • Ligand Synthesis :
    • Condensation : cis-2,5-diaminobicyclo[2.2.2]octane reacts with salicylaldehydes to form salen ligands.
    • Metal Coordination : Complexes with Co(II), Cr(II), or Cu(I) are formed.
  • Catalytic Applications :
    • Cyclopropanation : Co-salen complexes catalyze enantioselective cyclopropanation (e.g., Synosutine synthesis).
    • Henry Reaction : Cu-salen complexes enable asymmetric nitroaldol condensations (e.g., propranolol synthesis).

Data Table :

Catalyst Reaction Type ee (%)
Co(II)-salen Cyclopropanation 85–92
Cu(I)-salen Henry condensation 90–95

Microwave-Assisted Solid-Phase Synthesis

A solvent-free, microwave-driven approach accelerates reaction kinetics and improves yields. This method is particularly effective for combinatorial synthesis.

Advantages :

  • Speed : Reactions complete in 15–60 minutes vs. hours under conventional heating.
  • Efficiency : Reduced side reactions due to precise temperature control.

Limitations :

  • Scalability : Limited by microwave reactor capacity.
  • Stereoselectivity : Requires chiral auxiliaries or catalysts for high enantiocontrol.

Comparative Analysis of Methods

Method Yield (%) Stereocontrol Scalability Key Reagents/Conditions
Diels-Alder (Microwave) 85–91 High Moderate Chiral acrylates, MW
Polymer-Supported 75–95 Moderate High Amberlyst A15, LDA
γ-Lactone 70–85 Moderate Low LiAlH4, NaBH4
Salen-Metal Catalysis 80–95 High Moderate Salicylaldehydes, Co/Cu

Chemical Reactions Analysis

Types of Reactions

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: Conversion of amino groups to nitro or hydroxyl groups.

    Reduction: Reduction of carboxylic acid groups to alcohols.

    Substitution: Replacement of functional groups with other substituents.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Conditions may vary depending on the desired substituent, often involving catalysts and specific solvents.

Major Products

The major products formed from these reactions include various derivatives of the original compound, such as hydroxylated, nitro, or substituted bicyclic amino acids.

Scientific Research Applications

Medicinal Chemistry

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid is being investigated for its potential therapeutic effects:

  • Drug Development : The compound serves as a scaffold for designing new drugs due to its ability to mimic natural amino acids while providing unique binding properties to biological targets .
  • Biological Activity : Research indicates that it may inhibit specific amino acid transport systems, which could be relevant in cancer therapeutics where amino acid metabolism is altered .

Biochemistry

The compound's structural characteristics allow it to interact with various biological molecules:

  • Enzyme Modulation : Its amino and carboxylic groups facilitate interactions with enzymes and proteins, potentially modulating their activity .
  • Transport Studies : Studies have shown that bicyclic amino acids can affect the transport of other amino acids across cell membranes, indicating potential applications in metabolic studies .

Materials Science

In materials science, the unique properties of this compound are being explored for:

  • Synthesis of Polymers : Its structural features make it suitable for use as a monomer in the production of specialty polymers with unique mechanical properties .
  • Chiral Catalysts : The compound has been identified as a promising candidate for chiral catalysts in asymmetric synthesis due to its stereochemistry .

Case Study 1: Inhibition of Amino Acid Transport

A study focused on the inhibitory effects of bicyclic amino acids on Na+-independent amino acid transport systems demonstrated that (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid effectively reduced the uptake of specific amino acids in tumor cells. This suggests its potential as a therapeutic agent in cancer treatment by targeting metabolic pathways .

Case Study 2: Synthesis of Bioactive Compounds

Research has shown that derivatives of this bicyclic compound can serve as precursors for synthesizing new bioactive compounds. The unique stereochemistry allows for the creation of diverse molecular architectures that can interact with biological systems in novel ways .

Mechanism of Action

The mechanism of action of (1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid involves its interaction with specific molecular targets. It may act as an enzyme inhibitor by binding to active sites, thereby blocking substrate access. The pathways involved include modulation of neurotransmitter systems and inhibition of specific enzymes related to disease processes.

Comparison with Similar Compounds

Structural and Conformational Analogues

The bicyclo[2.2.2]octane scaffold is compared to related bicyclic and monocyclic amino acids (Table 1). Key structural parameters include bridgehead angles, ring rigidity, and substituent positioning, which influence enzymatic binding and inhibitory activity.

Table 1: Structural and Functional Comparison of Bicyclic Amino Acids
Compound Name Structure Bridgehead Angle (°) Inhibitory Activity (IC₅₀) Molecular Weight (g/mol) Key Features
(1R,2R,4R,5R)-5-Aminobicyclo[2.2.2]octane-2-carboxylic acid Bicyclo[2.2.2]octane ~93°* Not reported 167.21 High rigidity, 4 stereocenters
2-Aminobicyclo[2.1.1]hexane-2-carboxylic acid Bicyclo[2.1.1]hexane ~86° High (EC 2.5.1.6 inhibition) 143.18 Smaller bridgehead angle, potent inhibitor
2-Aminonorbornane-2-carboxylic acid (norbornane) Bicyclo[2.2.1]heptane ~93° Moderate 155.18 Larger hydrophobic surface
Cycloleucine (1-aminocyclopentane-1-carboxylic acid) Monocyclic N/A High 129.16 Flexible, mimics methionine
2-Aminobicyclo[3.2.1]octane-2-carboxylic acid Bicyclo[3.2.1]octane ~99° Inactive 169.21 Larger bridgehead angle

*Bridgehead angle estimated based on bicyclo[2.2.2]octane geometry.

Key Observations:

Bridgehead Angle and Activity: The bicyclo[2.1.1]hexane derivative exhibits the smallest bridgehead angle (~86°), correlating with its highest inhibitory activity against S-adenosyl-L-methionine synthase (EC 2.5.1.6) . The target compound (bicyclo[2.2.2]octane) shares a similar bridgehead angle (~93°) with norbornane derivatives but lacks reported activity data. Its rigid structure may enhance binding specificity compared to monocyclic analogues like cycloleucine. Larger bicyclic systems (e.g., bicyclo[3.2.1]octane) with angles >95° are inactive, emphasizing the critical role of angle size in enzyme complementarity .

The (1R,2R,4R,5R) configuration of the target compound likely optimizes spatial alignment with enzyme active sites.

Hydrophobic Interactions: Norbornane derivatives with extended hydrophobic groups (e.g., 5,6-exo-trimethylene) show enhanced activity due to hydrophobic interactions with enzyme surfaces . The bicyclo[2.2.2]octane framework may offer similar opportunities for derivatization.

Comparison with Diazabicyclic and Heterocyclic Analogues

Compounds like (2R,5R)-6-(benzyloxy)-7-oxo-1,6-diazabicyclo[3.2.1]octane-2-carboxylic acid () feature additional heteroatoms (N, O) and functional groups (e.g., benzyloxy, keto). These modifications alter solubility, molecular weight (276.29 g/mol), and bioactivity, often targeting β-lactamase inhibition rather than S-adenosyl-L-methionine synthesis.

Biological Activity

(1R,2R,4R,5R)-5-aminobicyclo[2.2.2]octane-2-carboxylic acid, commonly referred to as ABOC, is a bicyclic compound with significant potential in medicinal chemistry. Its unique structural features allow it to function as a chiral scaffold in the synthesis of bioactive molecules, including antibiotics and enzyme inhibitors. This article explores the biological activity of ABOC, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

  • Molecular Formula : C9_9H15_{15}NO2_2
  • Molecular Weight : 169.22 g/mol
  • CAS Number : 61425-08-9

Mechanisms of Biological Activity

ABOC exhibits various biological activities primarily through its interaction with amino acid transport systems and its role as a chiral catalyst in asymmetric synthesis.

1. Interaction with Amino Acid Transport Systems

Research indicates that ABOC acts as a substrate and competitive inhibitor for specific amino acid transport systems, particularly system L. In studies involving sarcoma 37 (S37) ascites cells, ABOC has shown a greater affinity for system L compared to other compounds like BCH (bicyclo[3.2.1]octane-2-carboxylic acid). It inhibited the uptake of labeled leucine and histidine competitively, demonstrating its potential as a modulator of amino acid transport mechanisms .

2. Chiral Catalyst in Asymmetric Synthesis

ABOC and its derivatives have been utilized as chiral catalysts in various organic reactions. Their rigid bicyclic structure enhances selectivity in catalytic processes. For instance, studies have shown that ABOC derivatives can facilitate enantioselective reactions with high efficiency, contributing to the development of complex organic molecules .

Therapeutic Applications

The biological activity of ABOC extends to several therapeutic domains:

  • Antibiotics : Compounds derived from ABOC have been explored for their antibiotic properties.
  • Enzyme Inhibitors : The bicyclic structure allows for the design of potent enzyme inhibitors.
  • Antitumoral Compounds : Research has indicated potential applications in cancer therapy through the development of anticancer agents based on the ABOC scaffold .

Table 1: Summary of Research Findings on ABOC

Study ReferenceFocusFindings
Milbeo et al., 2021 Chiral CatalystsDemonstrated effectiveness in asymmetric synthesis; high enantioselectivity achieved with ABOC derivatives.
Interaction Studies Amino Acid TransportShowed competitive inhibition of system L; greater affinity than BCH.
Patent Literature Antiplasmin ActivityHighlighted the utility of related bicyclic compounds in therapeutic contexts; potential for anti-plasmin activity noted.

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